molecular formula C18H14N4O2 B12216399 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate

Cat. No.: B12216399
M. Wt: 318.3 g/mol
InChI Key: YOWFZTDOTABBNB-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate is a complex organic compound that integrates the benzimidazole, pyrazole, and benzoate moieties. Benzimidazole is a heterocyclic aromatic organic compound known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The pyrazole ring is another important pharmacophore in medicinal chemistry, often associated with anti-inflammatory and analgesic activities. The benzoate group, derived from benzoic acid, is commonly used in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The final step involves the esterification of the benzimidazole-pyrazole intermediate with benzoic acid or its derivatives under dehydrating conditions, such as using thionyl chloride or dicyclohexylcarbodiimide (DCC) as a coupling agent .

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or Lewis acids like aluminum chloride. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzimidazole and pyrazole derivatives.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division . The pyrazole ring can interact with cyclooxygenase enzymes, inhibiting the production of pro-inflammatory mediators like prostaglandins. These combined actions contribute to the compound’s anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate include:

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and versatile applications in various fields.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl] benzoate

InChI

InChI=1S/C18H14N4O2/c1-12-11-16(24-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)20-18/h2-11H,1H3,(H,19,20)

InChI Key

YOWFZTDOTABBNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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